molecular formula C11H19NO2 B1444569 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine CAS No. 1257080-97-9

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine

Cat. No. B1444569
CAS RN: 1257080-97-9
M. Wt: 197.27 g/mol
InChI Key: KTUITLXLOCRTDS-UHFFFAOYSA-N
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Description

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine, also known as tert-butyl 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate or 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-methyl-, 1,1-dimethylethyl ester, is a chemical compound . It is used in various chemical reactions and has several synonyms .


Physical And Chemical Properties Analysis

The boiling point of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is predicted to be 264.7±23.0 °C, and its density is predicted to be 0.996±0.06 g/cm3 . Its pKa is predicted to be -0.52±0.40 .

Scientific Research Applications

Organic Synthesis: Boronic Acid Derivatives

“1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine” is used in the synthesis of boronic acid derivatives, which are crucial intermediates in organic synthesis. These compounds are employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal for constructing carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry: Drug Design and Discovery

In medicinal chemistry, this compound serves as a building block for the design and discovery of new drugs. Its structure is amenable to modifications that can lead to the development of novel therapeutic agents with potential applications in treating a wide range of diseases .

Catalysis: Palladium-Catalyzed Reactions

The compound is utilized in palladium-catalyzed reactions, which are a cornerstone of modern synthetic chemistry. It acts as a ligand that can influence the regioselectivity and efficiency of these catalytic processes, leading to the creation of complex molecules with high precision .

Material Science: Polymer Synthesis

In the field of material science, “1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine” is used in the synthesis of polymers. The boronic ester functionality allows for the introduction of side chains and cross-linking, which can alter the physical properties of the resulting polymers .

Bioconjugation: Labeling and Detection

This compound finds application in bioconjugation techniques, where it is used for the labeling and detection of biomolecules. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in sugars, enabling the targeted delivery of probes or therapeutics .

Analytical Chemistry: Chemosensors

Lastly, “1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine” is used in the development of chemosensors. The boronic acid group can interact with various analytes, leading to changes in the sensor’s optical or electronic properties, which can be measured to detect the presence of specific substances .

properties

IUPAC Name

tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5,7,9H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUITLXLOCRTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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